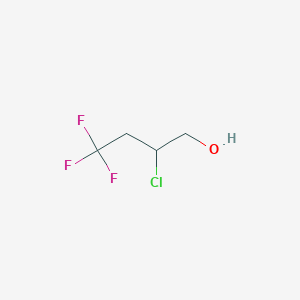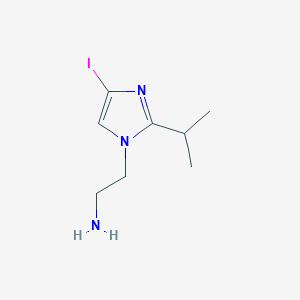
2-(4-Iodo-2-isopropylimidazol-1-yl)ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Iodo-2-isopropylimidazol-1-yl)ethylamine is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-2-isopropylimidazol-1-yl)ethylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Iodination: The imidazole ring is then iodinated using iodine or an iodine-containing reagent under acidic conditions.
Alkylation: The iodinated imidazole is alkylated with 2-bromoethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Iodo-2-isopropylimidazol-1-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding imidazole N-oxide.
Reduction: Formation of the corresponding imidazole derivative with reduced functional groups.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Iodo-2-isopropylimidazol-1-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 2-(4-Bromo-2-isopropyl-imidazol-1-yl)-ethylamine
- 2-(4-Chloro-2-isopropyl-imidazol-1-yl)-ethylamine
- 2-(4-Fluoro-2-isopropyl-imidazol-1-yl)-ethylamine
Uniqueness
2-(4-Iodo-2-isopropylimidazol-1-yl)ethylamine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which can affect the compound’s steric and electronic properties.
属性
分子式 |
C8H14IN3 |
|---|---|
分子量 |
279.12 g/mol |
IUPAC 名称 |
2-(4-iodo-2-propan-2-ylimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C8H14IN3/c1-6(2)8-11-7(9)5-12(8)4-3-10/h5-6H,3-4,10H2,1-2H3 |
InChI 键 |
SORSISNJTUUFKY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC(=CN1CCN)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
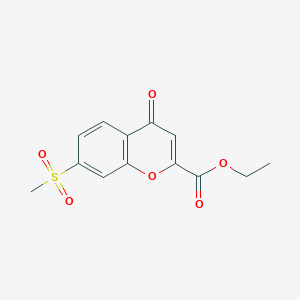
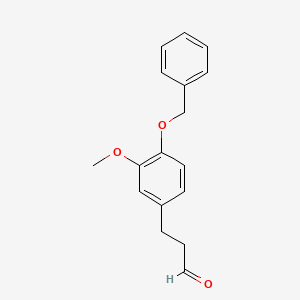
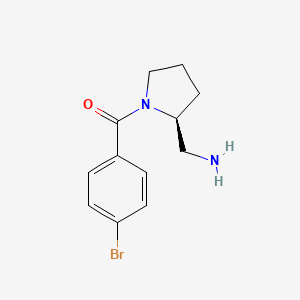
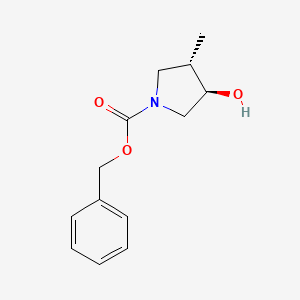
![Benzoic acid,4-[(4-aminophenyl)thio]-3-(aminosulfonyl)-5-[(cyclopropylmethyl)amino]-](/img/structure/B8510837.png)
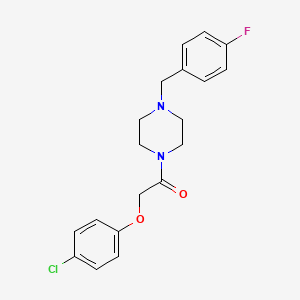
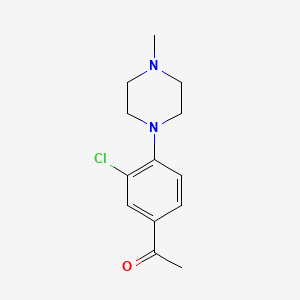

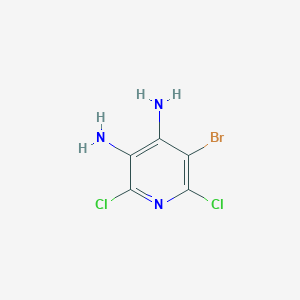
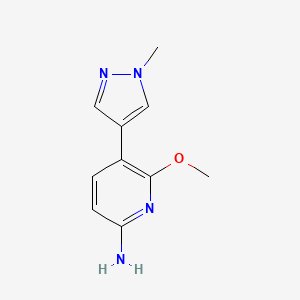
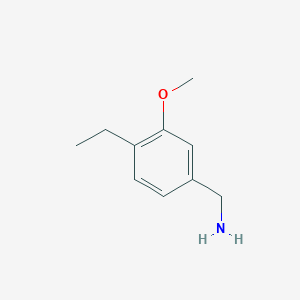
![5-[1,3]Dioxolan-2-yl-pyrazin-2-ylamine](/img/structure/B8510894.png)

